Cas no 20942-69-2 (5-tert-Butyl-2-chloro-phenol)

5-tert-Butyl-2-chloro-phenol is a chlorinated phenolic compound with the molecular formula C₁₀H₁₃ClO. It features a tert-butyl group at the 5-position and a chlorine substituent at the 2-position of the phenol ring, enhancing its steric and electronic properties. This structure contributes to its stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its chlorine and tert-butyl groups also impart antimicrobial and antioxidant properties, expanding its applications in industrial formulations. The compound is typically a solid at room temperature and requires careful handling due to its potential irritancy.
5-tert-Butyl-2-chloro-phenol structure
5-tert-Butyl-2-chloro-phenol structure
Product name:5-tert-Butyl-2-chloro-phenol
CAS No:20942-69-2
MF:C10H13ClO
MW:184.662622213364
CID:1397215
PubChem ID:14028654

5-tert-Butyl-2-chloro-phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-chloro-5-(1,1-dimethylethyl)-
    • 5-TERT-BUTYL-2-CHLOROPHENOL
    • 20942-69-2
    • MB21819
    • SCHEMBL179527
    • 5-(tert-butyl)-2-chlorophenol
    • G11552
    • 5-(t-Butyl)-2-chlorophenol
    • VUXFBRWEYFXPNT-UHFFFAOYSA-N
    • CS-0529653
    • 2-Chloro-5-(1,1-dimethylethyl)phenol
    • MFCD16996870
    • DTXSID301289559
    • 5-tert-Butyl-2-chloro-phenol
    • Inchi: InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
    • InChI Key: VUXFBRWEYFXPNT-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC(=C(C=C1)Cl)O

Computed Properties

  • Exact Mass: 184.06559
  • Monoisotopic Mass: 184.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.9

Experimental Properties

  • PSA: 20.23

5-tert-Butyl-2-chloro-phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B814200-5mg
5-tert-Butyl-2-chloro-phenol
20942-69-2
5mg
$ 65.00 2022-06-06
1PlusChem
1P00BJB4-2.5g
5-tert-butyl-2-chlorophenol
20942-69-2 95%
2.5g
$1527.00 2023-12-19
1PlusChem
1P00BJB4-500mg
5-tert-butyl-2-chlorophenol
20942-69-2 95%
500mg
$549.00 2023-12-19
abcr
AB607214-1g
5-(t-Butyl)-2-chlorophenol; .
20942-69-2
1g
€767.80 2024-07-19
abcr
AB607214-500mg
5-(t-Butyl)-2-chlorophenol; .
20942-69-2
500mg
€563.40 2024-07-19
TRC
B814200-25mg
5-tert-Butyl-2-chloro-phenol
20942-69-2
25mg
$ 160.00 2022-06-06
TRC
B814200-2.5mg
5-tert-Butyl-2-chloro-phenol
20942-69-2
2.5mg
$ 50.00 2022-06-06
A2B Chem LLC
AF37440-2.5g
5-tert-Butyl-2-chlorophenol
20942-69-2 95%
2.5g
$1236.00 2024-04-20
1PlusChem
1P00BJB4-1g
5-tert-butyl-2-chlorophenol
20942-69-2 95%
1g
$768.00 2023-12-19
A2B Chem LLC
AF37440-500mg
5-tert-Butyl-2-chlorophenol
20942-69-2 95%
500mg
$436.00 2024-04-20

Additional information on 5-tert-Butyl-2-chloro-phenol

Introduction to 5-tert-Butyl-2-chloro-phenol (CAS No. 20942-69-2)

5-tert-Butyl-2-chloro-phenol, identified by its Chemical Abstracts Service (CAS) number 20942-69-2, is a significant organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, characterized by its phenolic structure and substituents, has garnered attention due to its versatile reactivity and potential utility in synthetic chemistry and material science. The presence of both a tert-butyl group and a chloro substituent on the benzene ring imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.

The tert-butyl group, being an isopropyl-substituted alkyl group, enhances the steric hindrance around the phenolic hydroxyl, influencing its reactivity in different chemical environments. This steric effect is particularly useful in controlling selectivity during organic synthesis, making 5-tert-butyl-2-chloro-phenol a preferred building block for more complex molecules. The chloro substituent, on the other hand, introduces electrophilic characteristics to the aromatic ring, facilitating nucleophilic aromatic substitution reactions and enabling further functionalization.

In recent years, 5-tert-butyl-2-chloro-phenol has been explored in various research domains, particularly in the development of novel pharmaceuticals and agrochemicals. Its structural features make it an attractive candidate for designing molecules with enhanced biological activity. For instance, studies have demonstrated its potential as a precursor in synthesizing bioactive compounds that exhibit antimicrobial and anti-inflammatory properties. The compound’s ability to undergo selective modifications allows researchers to fine-tune its pharmacological profile, making it a promising candidate for drug discovery initiatives.

One of the most compelling aspects of 5-tert-butyl-2-chloro-phenol is its role in polymer chemistry. The phenolic structure and the presence of electron-withdrawing groups such as chlorine contribute to its suitability as a monomer or intermediate in the synthesis of advanced polymers. These polymers often exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications in industries such as aerospace and electronics. The tert-butyl group also contributes to flame retardancy, further enhancing the material’s safety profile.

Recent advancements in green chemistry have highlighted the importance of sustainable synthetic routes for producing compounds like 5-tert-butyl-2-chloro-phenol. Researchers are increasingly focusing on developing catalytic processes that minimize waste and energy consumption while maintaining high yields. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the benzene ring efficiently. Such methodologies align with global efforts to promote environmentally friendly chemical synthesis.

The pharmaceutical industry has also shown interest in leveraging 5-tert-butyl-2-chloro-phenol for developing novel therapeutic agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives of this compound could possess desirable pharmacological properties. Computational modeling and high-throughput screening techniques have been utilized to identify promising candidates for further optimization. These efforts are part of broader initiatives to address emerging health challenges by discovering new drugs with improved efficacy and reduced side effects.

In material science, 5-tert-butyl-2-chloro-phenol has found applications in the development of advanced coatings and adhesives. Its ability to form stable complexes with metal ions makes it useful as a corrosion inhibitor in industrial settings. Additionally, its compatibility with various polymer matrices allows for the creation of composite materials with tailored properties. Such materials are increasingly sought after for their durability and resistance to harsh environmental conditions.

The synthesis of 5-tert-butyl-2-chloro-phenol typically involves chlorination and alkylation reactions starting from commercially available phenols. Recent improvements in synthetic methodologies have focused on enhancing atom economy and reducing byproduct formation. For instance, photochemical chlorination techniques have been explored as an alternative to traditional thermal methods, offering better control over reaction selectivity and minimizing hazardous waste generation.

As research continues to evolve, the applications of 5-tert-butyl-2-chloro-phenol are expected to expand further. Innovations in synthetic chemistry and catalysis will likely unlock new possibilities for this versatile compound, reinforcing its importance in both academic research and industrial applications. The ongoing development of novel derivatives promises exciting advancements across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:20942-69-2)5-tert-Butyl-2-chloro-phenol
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